(8xi,9xi,14xi)-Androstan-3-ol

Description

Definition and Unique Stereochemical Features of (8ξ,9ξ,14ξ)-Androstan-3-ol

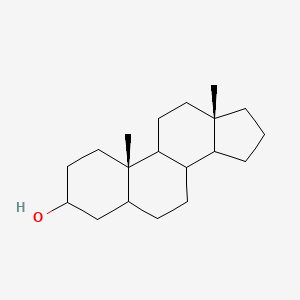

(8ξ,9ξ,14ξ)-Androstan-3-ol is a C19 steroid characterized by the androstane (B1237026) skeleton, a tetracyclic hydrocarbon with a gonane (B1236691) core. researchgate.net The nomenclature specifies a hydroxyl (-OH) group at the 3-position of the androstane structure. The designation "(8ξ,9ξ,14ξ)" is of particular importance. The Greek letter "xi" (ξ) indicates that the stereochemistry at positions 8, 9, and 14 of the steroid nucleus is unknown or unspecified.

Positioning of (8ξ,9ξ,14ξ)-Androstan-3-ol within the Androstane Steroid Class

Androstane steroids are C19 steroids, meaning they possess 19 carbon atoms. hmdb.ca This class includes endogenous androgens, which are crucial for the development of male characteristics. hmdb.ca Well-known members of the androstane class include metabolites of testosterone (B1683101) such as androsterone (B159326) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov

(8ξ,9ξ,14ξ)-Androstan-3-ol belongs to this class as a hydroxylated derivative of the basic androstane structure. While the biological activity of this specific isomer remains uncharacterized due to its undefined stereochemistry, its relatives within the androstane family exhibit a wide range of activities. For example, some androstanol isomers act as neurosteroids, modulating the activity of receptors in the brain like the GABA-A receptor. wikipedia.orgwikipedia.org Others can function as pheromones or interact with nuclear receptors such as the constitutive androstane receptor (CAR). wikipedia.orgnih.gov The specific biological role of (8ξ,9ξ,14ξ)-Androstan-3-ol would be dictated by the precise, yet unknown, spatial arrangement at the 8, 9, and 14 positions.

Current Research Paradigms and Unexplored Avenues for (8ξ,9ξ,14ξ)-Androstan-3-ol

Current research on androstane steroids often focuses on well-defined isomers and their roles in health and disease. For example, studies have investigated the mass spectrometric differentiation of 5α- and 5β-isomers of androstan-17β-ol-3-ones, highlighting the importance of stereochemistry in analytical identification. nih.govdshs-koeln.deacs.org Research has also delved into the potent androgenic and progestogenic effects of designer steroids, which are often novel isomers of known androgens. researchgate.net

The compound (8ξ,9ξ,14ξ)-Androstan-3-ol represents a significant unexplored avenue. The primary research gap is the synthesis and characterization of all possible stereoisomers resulting from the undefined centers at C-8, C-9, and C-14. Once synthesized, these individual isomers would need to be investigated for their biological activity. This would involve a range of in vitro and in vivo studies to determine their binding affinities for various receptors (e.g., androgen receptor, estrogen receptors, GABA-A receptor), their metabolic pathways, and their potential physiological effects. The exploration of such novel stereoisomers could lead to the discovery of new bioactive molecules with unique therapeutic potential.

Significance of Androstanol Structural Diversity in Biochemical Investigations

The structural diversity of androstanol isomers is of immense significance in biochemical investigations. Even minor changes in stereochemistry can lead to dramatic differences in biological activity. youtube.comsolubilityofthings.com For instance, 3α-androstanediol and its isomer 3β-androstanediol have markedly different affinities for estrogen receptors. wikipedia.org Similarly, the orientation of the hydroxyl group at C-3 (α versus β) determines whether an androstanol will act as a potent positive allosteric modulator of the GABA-A receptor. wikipedia.org

This high degree of stereospecificity in biological systems means that the study of diverse isomers is crucial for understanding structure-activity relationships. libretexts.orgresearchgate.net The investigation of a compound like (8ξ,9ξ,14ξ)-Androstan-3-ol, once its various isomers are resolved, could provide valuable insights into the structural requirements for binding to specific biological targets. This knowledge is fundamental for the design of new drugs and for a deeper understanding of the complex signaling pathways regulated by steroids.

Data Tables

To illustrate the impact of stereochemistry on the properties of androstane steroids, the following tables present data for some well-characterized isomers.

Table 1: Properties of Known Androstanol Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Biological Role (Example) |

| 5α-Androstan-3β-ol | C₁₉H₃₂O | 276.46 | 3β, 5α | Androgen, Pheromone-like properties hmdb.canih.gov |

| 3α-Androstanediol | C₁₉H₃₂O₂ | 292.46 | 3α, 5α, 17β | Neurosteroid, weak androgen and estrogen wikipedia.org |

| Androsterone | C₁₉H₃₀O₂ | 290.44 | 3α, 5α | Androgen, neurosteroid nih.gov |

Table 2: Comparison of Receptor Interactions for Androstane Isomers

| Isomer | Receptor | Interaction Type | Significance |

| 3α-Androstanediol | GABA-A Receptor | Potent positive allosteric modulator | Anxiolytic and anticonvulsant effects wikipedia.orgwikipedia.org |

| 3β-Androstanediol | Estrogen Receptor β (ERβ) | Agonist | Estrogenic activity wikipedia.org |

| Androstenol (B1195071) | Constitutive Androstane Receptor (CAR) | Inverse Agonist | Regulation of xenobiotic metabolism nih.gov |

Table 3: Compound Names Mentioned in this Article

Structure

3D Structure

Properties

CAS No. |

881386-50-1 |

|---|---|

Molecular Formula |

C19H32O |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13?,14?,15?,16?,17?,18-,19-/m0/s1 |

InChI Key |

DJTOLSNIKJIDFF-JRQDRJMYSA-N |

Isomeric SMILES |

C[C@@]12CCCC1C3CCC4CC(CC[C@@]4(C3CC2)C)O |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemoenzymatic Transformations of 8xi,9xi,14xi Androstan 3 Ol

Total Synthesis Approaches for the Androstanol Core Structure

The total synthesis of the androstanol steroid nucleus is a formidable task that has been addressed through various innovative strategies. These approaches often involve the construction of the characteristic tetracyclic ring system from acyclic or simpler cyclic precursors.

Key Intermediates and Stereocontrol in Androstanol Total Synthesis

The stereocontrolled assembly of the A/B/C/D ring system is paramount in any total synthesis of an androstanol. A common strategy involves the construction of a key intermediate, such as an optically active indandione derivative, which can be elaborated into the full steroidal framework. For instance, the stereoselective conversion of an indandione to a triene precursor allows for an intramolecular Diels-Alder reaction to form the A/B rings with a degree of stereocontrol. rsc.org The subsequent cyclization and reduction steps establish the complete tetracyclic system.

Achieving specific, non-natural stereochemistry at positions 8, 9, and 14 often requires the development of novel synthetic routes that deviate from biomimetic pathways. This can involve iterative assembly line strategies, where stereocenters are set in a programmed manner using specialized building blocks. nih.gov While not directly applied to (8ξ,9ξ,14ξ)-Androstan-3-ol, these methods offer a blueprint for accessing complex stereoisomers. nih.gov The challenge lies in designing sequences that allow for the desired "xi" configuration, which may involve non-stereoselective steps or the synthesis of a library of isomers.

Catalytic Methods for Stereoselective Formation of Androstanol Rings

Catalytic methods play a crucial role in the stereoselective construction of the androstanol ring system. Organometallic catalysts have been developed for C-H amination reactions, which can be adapted for the formation of nitrogen-containing rings within steroid-like structures. nih.gov While focused on nitrogen insertion, the principles of using catalysts to control the stereochemical outcome of ring-forming reactions are broadly applicable.

For instance, aniline-type acid-base catalysts have been used for regio-, diastereo-, and enantioselective intramolecular cross-aldol reactions to form carbocyclic rings. rsc.org Such methods could potentially be employed to control the formation of the A, B, C, or D rings of the androstanol skeleton with specific stereochemistry. The development of catalysts that can selectively produce different diastereomers is an active area of research.

Furthermore, engineered enzymes are emerging as powerful tools for stereoselective synthesis. Myoglobin variants, for example, have been engineered to catalyze intramolecular C-H amidation to produce lactams with high enantioselectivity. researchgate.net This highlights the potential of biocatalysis to achieve specific stereochemical outcomes in the synthesis of complex molecules like androstanols.

Semisynthetic Derivatization of Natural Steroid Precursors to (8ξ,9ξ,14ξ)-Androstan-3-ol

Semisynthesis, starting from readily available natural steroids like cholesterol, represents a more practical approach for the production of androstanol derivatives. This involves a series of chemical transformations to modify the existing steroid skeleton.

Transformation Pathways from Cholesterol and Related Sterols

The conversion of cholesterol and other phytosterols (B1254722) into androstanol derivatives typically begins with the microbial degradation of the side chain to produce androst-4-ene-3,17-dione (AD) or androst-1,4-diene-3,17-dione (ADD). researchgate.net These C19 steroids serve as crucial intermediates for the synthesis of a wide range of steroid hormones and their analogs. researchgate.net The transformation of these intermediates into (8ξ,9ξ,14ξ)-Androstan-3-ol would require subsequent reduction of the double bonds in the A and B rings and the ketone at C17, along with the reduction of the C3-ketone to a hydroxyl group. The stereochemical outcome of these reduction steps would determine the final stereochemistry at positions 8, 9, and 14.

The synthesis of specific androstenes, which are precursors to androstanols, from pregnenolone (B344588) has been shown to be catalyzed by enzymes like andien-β-synthase. nih.gov This enzyme system, involving Cytochrome P450c17 (CYP17A1) and Cytochrome B5A (CYB5A), converts pregnenolone into 5,16-androstadien-3β-ol. nih.gov Further chemical modifications would be necessary to arrive at the target androstanol.

Optimization of Reaction Conditions for Hydroxylation and Reduction Steps

The hydroxylation and reduction steps are critical for the transformation of natural steroid precursors. The modification of steroids through hydroxylation can significantly alter their biological activity, polarity, and solubility. nih.govrsc.org Chemical methods for hydroxylation often lack regioselectivity and stereoselectivity. Therefore, significant research has focused on enzymatic hydroxylation.

The optimization of these reactions involves several factors, including the choice of catalyst (chemical or enzymatic), solvent, temperature, and substrate concentration. For instance, in H2O2-driven hydroxylation of steroids catalyzed by cytochrome P450, the concentration of H2O2 is a critical parameter that needs to be optimized to achieve high product conversion while minimizing enzyme inactivation. nih.gov

Table 1: Factors in Optimizing Steroid Transformations

| Parameter | Description |

| Catalyst | Choice of chemical catalyst (e.g., metal-based) or biocatalyst (e.g., specific P450 enzyme). |

| Solvent | The polarity and nature of the solvent can influence reaction rates and selectivities. |

| Temperature | Affects reaction kinetics and enzyme stability in biocatalytic processes. |

| pH | Crucial for enzymatic reactions, affecting enzyme activity and stability. |

| Substrate Conc. | High concentrations can lead to substrate inhibition in enzymatic reactions. |

| Cofactor Conc. | For enzymatic reactions requiring cofactors like NADPH, their concentration is vital. researchgate.net |

| Reaction Time | Optimization is needed to maximize yield before product degradation occurs. |

Biotransformation and Enzymatic Synthesis of Androstanol Stereoisomers

Biotransformation using whole-cell microorganisms or isolated enzymes offers a powerful and selective method for the synthesis of steroid derivatives. scispace.com These methods are particularly advantageous for reactions that are difficult to achieve with conventional chemical synthesis, such as regioselective and stereoselective hydroxylations. nih.gov

Microorganisms from genera such as Rhizopus, Aspergillus, and Curvularia are known to perform various hydroxylations on the steroid nucleus. researchgate.net For example, different species can introduce hydroxyl groups at the 11α, 11β, or 16α positions. nih.gov This regioselectivity is determined by the specific enzymes, primarily cytochrome P450 monooxygenases, possessed by the microorganism.

Recent advances in enzyme engineering have further expanded the toolbox for steroid modification. Structure-guided rational design of P450 enzymes has been used to improve the efficiency and selectivity of specific hydroxylation reactions, such as the 2α-hydroxylation of androstenedione (B190577). nih.govresearchgate.net By mutating key amino acid residues in the enzyme's active site, it is possible to alter substrate binding and catalytic activity to favor the formation of a desired stereoisomer. nih.gov

The enzymatic synthesis of androstanol stereoisomers can be achieved by incubating a suitable androstane (B1237026) precursor with a selected microorganism or a purified enzyme. The choice of the biocatalyst is critical for controlling the position and stereochemistry of the introduced hydroxyl group.

Table 2: Examples of Microbial Biotransformation of Steroids

| Microorganism | Steroid Substrate | Major Product(s) | Reference |

| Colletotrichum lini | Androsta-1,4-dien-3,17-dione | 15α-hydroxyandrost-1,4-dien-3,17-dione | scispace.com |

| Saprolegnia hypogyna | Progesterone | 4-androstene-3,17-dione, Testosterone (B1683101) | scispace.com |

| Fusarium culmorum | Progesterone | 15α-hydroxyprogesterone, 12β,15α-dihydroxyprogesterone | scispace.com |

| Rhizopus nigricans | Progesterone | 11α-hydroxyprogesterone | |

| Corynebacterium simplex | Cortisol | Prednisolone |

Microbial and Fungal Bioconversions to Androstanols

The production of androstanols through microbial and fungal bioconversions is a well-established field, offering an environmentally benign alternative to traditional chemical synthesis. nih.govresearchfloor.org These biotransformations can achieve high regio- and stereoselectivity, which is often difficult to accomplish through chemical methods alone. nih.govresearchgate.net Filamentous fungi, in particular, are known for their diverse metabolic capabilities towards steroids. nih.gov

A variety of microbial transformations are employed, including hydroxylations, dehydrogenations, and reductions of the steroid nucleus. slideshare.net For instance, fungi from the genera Aspergillus and Penicillium have been shown to hydroxylate and perform Baeyer-Villiger oxidations on androstane-type steroids. nih.govresearchgate.net The biotransformation of androstenedione (AD) and androstadienedione (ADD) by various fungal strains can yield valuable hydroxylated derivatives. nih.gov

However, there is no specific mention in the existing literature of microbial or fungal processes that yield the (8ξ,9ξ,14ξ)-Androstan-3-ol isomer. The stereochemical control exerted by microbial enzymes is typically directed towards more common isomers, such as those with a 5α or 5β configuration. The generation of the unusual stereochemistry at C-8, C-9, and C-14 would likely require the discovery of novel microbial strains or the engineering of existing ones.

Table 1: Examples of Microbial Bioconversions of Androstane Steroids (General)

| Microorganism | Substrate | Major Product(s) | Reaction Type | Reference |

| Penicillium vinaceum | Epiandrosterone | Oxidized products at C-3 and C-17 | Oxidation | nih.gov |

| Penicillium vinaceum | Androsterone (B159326) | Oxidized products at C-3 and C-17 | Oxidation | nih.gov |

| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione | 11α-hydroxyandrost-1,4-diene-3,17-dione | Hydroxylation | researchgate.net |

| Various Ascomycota and Zygomycota | Androst-4-ene-3,17-dione | 7α-, 7β-, 11α-, 14α-hydroxylated derivatives | Hydroxylation | nih.gov |

Enzyme Discovery and Engineering for Specific Androstanol Transformations

The discovery of novel enzymes and the engineering of existing ones are pivotal for expanding the range of accessible steroid molecules. nih.govnih.gov Directed evolution and rational design are powerful tools to alter the substrate specificity and stereoselectivity of enzymes, potentially enabling the synthesis of non-natural isomers like (8ξ,9ξ,14ξ)-Androstan-3-ol. caltech.edulongdom.org

The process of enzyme engineering can be accelerated through automated workflows that combine machine learning with high-throughput screening and selection. researchgate.net Such approaches could theoretically be applied to discover or engineer an enzyme capable of producing the desired androstanol isomer. For example, a known hydroxysteroid dehydrogenase (HSD) could be subjected to rounds of mutagenesis and screening to identify variants with activity towards a precursor that could be converted to (8ξ,9ξ,14ξ)-Androstan-3-ol.

Chemoenzymatic strategies, which combine chemical synthesis with biocatalytic steps, offer a powerful approach to complex molecule synthesis. nih.gov A potential chemoenzymatic route to (8ξ,9ξ,14ξ)-Androstan-3-ol could involve the chemical synthesis of a suitable precursor with the desired stereochemistry at C-8, C-9, and C-14, followed by an enzymatic reduction at the C-3 position to yield the final product. The discovery of a robust and selective 3-HSD would be critical for such a strategy.

Mechanistic Enzymology of Hydroxysteroid Dehydrogenases Acting on Androstanols

Hydroxysteroid dehydrogenases (HSDs) are a class of oxidoreductases that catalyze the interconversion of hydroxysteroids and ketosteroids. nih.govworthington-biochem.com They play crucial roles in steroid hormone metabolism and are classified into two main superfamilies: the short-chain dehydrogenases/reductases (SDRs) and the aldo-keto reductases (AKRs). mdpi.comresearchgate.net

The stereospecificity of HSDs is determined by the architecture of their active site and the orientation of the substrate relative to the nicotinamide (B372718) cofactor (NAD(P)H/NAD(P)+). researchgate.net For example, 3β-HSDs catalyze the oxidation of 3β-hydroxysteroids to 3-ketosteroids. wikipedia.org The catalytic mechanism of HSDs has been extensively studied, and for many, it proceeds via a sequential Bi Bi mechanism. nih.gov

The interaction of an HSD with the non-standard (8ξ,9ξ,14ξ) stereochemistry of the androstane core would be of significant academic interest. Molecular docking and modeling studies could provide initial insights into the potential binding modes of (8ξ,9ξ,14ξ)-Androstan-3-ol within the active site of various HSDs. However, without experimental data, any discussion of the mechanistic enzymology remains purely theoretical. The unique shape of this isomer would likely present a significant challenge to the active sites of known HSDs, potentially leading to low or no activity, or perhaps promiscuous, unexpected reactions.

Elucidation of Metabolic Pathways and Biochemical Fates of 8xi,9xi,14xi Androstan 3 Ol

Enzymatic Biotransformations of Androstan-3-ols in Biological Matrices

The biotransformation of androstan-3-ols is primarily governed by a suite of enzymes that catalyze both oxidative/reductive reactions and conjugation reactions. These processes occur predominantly in the liver, but also in other tissues such as the testes and intestines. researchgate.netnih.gov

Oxidative and Reductive Metabolism of Androstanols

The metabolism of androstanols is characterized by a series of oxidation and reduction reactions, primarily mediated by hydroxysteroid dehydrogenases (HSDs) and reductases. researchgate.netnih.gov These enzymes are responsible for interconverting different forms of androstanols and their precursor molecules.

For instance, the biosynthesis of androstenol (B1195071), a related compound, from 5,16-androstadien-3β-ol is accomplished through the sequential action of 3β-hydroxysteroid dehydrogenase (3β-HSD), 5α-reductase, and 3α-hydroxysteroid dehydrogenase (3α-HSD). researchgate.netnih.gov This pathway highlights the key enzymatic players likely involved in the metabolism of (8xi,9xi,14xi)-Androstan-3-ol. The direction of the reaction, whether oxidative or reductive, depends on the specific enzyme isoform and the cellular environment.

Key Enzymes in Androstanol Metabolism

| Enzyme | Function | Substrate/Product Relationship |

|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Oxidation and Isomerization | Converts 3β-hydroxy-Δ5-steroids to 3-keto-Δ4-steroids |

| 5α-Reductase | Reduction | Converts Δ4-3-ketosteroids to 5α-reduced 3-ketosteroids |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduction | Converts 3-keto-5α-steroids to 3α-hydroxy-5α-steroids |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Oxidation/Reduction | Interconverts 17-keto and 17β-hydroxy steroids |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) of Androstanols

To increase their water solubility and facilitate their excretion, androstanols and their metabolites undergo Phase II conjugation reactions. The most prominent of these are glucuronidation and sulfation. researchgate.netnih.gov

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the steroid. washington.edu For androstanols, this typically occurs at the 3-hydroxyl position.

Sulfation is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid. researchgate.net Both glucuronide and sulfate (B86663) conjugates are more polar than the parent compound, making them readily excretable in urine and bile. Studies on related compounds like drostanolone (B1670957) have identified both glucuronide and sulfate conjugates as major urinary metabolites. nih.gov

Identification of Androstanol Metabolites through Advanced Analytical Techniques

The identification and quantification of androstanol metabolites in complex biological matrices such as urine and plasma heavily rely on the combination of sophisticated separation and detection methods. nih.govnih.gov

Mass Spectrometry-Based Metabolomics for Androstanol Profiling

Mass spectrometry (MS) is a powerful tool for the analysis of steroid metabolites due to its high sensitivity and selectivity. nih.govnih.gov Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been successfully employed to profile the urinary metabolites of androgens like drostanolone. nih.gov This approach allows for the accurate mass measurement of potential metabolites, aiding in their identification.

Metabolomic studies often utilize high-resolution mass spectrometry to generate a comprehensive profile of all detectable small molecules in a sample. oaepublish.comresearchgate.net By comparing the metabolic profiles of control and treated samples, researchers can identify metabolites that are unique to the compound of interest.

Chromatographic Separation Methods for Androstanol Metabolite Analysis

Due to the structural similarity of steroid metabolites, efficient separation is crucial prior to detection. Gas chromatography (GC) and liquid chromatography (LC) are the most commonly used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization of the steroids to increase their volatility. This technique provides excellent chromatographic resolution and detailed structural information through electron ionization mass spectra. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for the separation of steroid conjugates, which are often not volatile enough for GC analysis. taylorfrancis.comresearchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), these methods offer high sensitivity and specificity for the detection of androstanol metabolites. nih.govresearchgate.net

Analytical Techniques for Androstanol Metabolite Analysis

| Technique | Principle | Application in Androstanol Analysis |

|---|---|---|

| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Analysis of volatile (often derivatized) androstanol metabolites, providing structural information. |

| LC-MS/MS | Separation based on polarity, detection by mass-to-charge ratio with fragmentation. | Highly sensitive and specific quantification of androstanol and its conjugated metabolites in biological fluids. |

| LC-QTOF-MS | High-resolution mass spectrometry for accurate mass measurement. | Identification of unknown metabolites and comprehensive metabolic profiling. |

Comparative Metabolic Studies of Androstanols Across Species and Tissues

The metabolism of steroids can exhibit significant variability between different species and even between different tissues within the same organism. nih.gov For example, the expression and activity of key metabolic enzymes like cytochrome P450s and UGTs can differ, leading to variations in the metabolic profile of a given androstanol. researchgate.netnih.gov

Studies on androstenone, a related 16-androstene steroid, have shown that its metabolism is prominent in the liver and testes. researchgate.net In pigs, androstenone is produced in high amounts and functions as a pheromone, while its role in humans is less defined. nih.gov Comparative studies are essential for extrapolating metabolic data from animal models to humans and for understanding the tissue-specific effects of androstanols. The enzymatic machinery for androstenol production, involving 3β-HSD, 5α-reductase, and 3α-HSD, has been demonstrated in transformed human embryonic kidney cells, indicating the potential for similar metabolic pathways in human tissues. researchgate.netnih.gov

Regulation of Androstanol Metabolizing Enzymes

The biotransformation of androstanol isomers is a tightly controlled process, governed by a complex interplay of transcriptional and post-transcriptional regulatory mechanisms. These control systems ensure that the rates of synthesis and degradation of biologically active and inactive steroids are maintained in a tissue-specific and hormonally responsive manner. The primary enzymes involved in androstanol metabolism, including various isoforms of hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs), are subject to this intricate regulation.

The expression and activity of these enzymes are influenced by a variety of factors, including nuclear receptors, which act as sensors for both endogenous and exogenous compounds, as well as by circulating hormones that signal through distinct pathways. This regulation occurs at multiple levels, from the transcription of the genes encoding these enzymes to the post-translational modification of the enzyme proteins themselves.

A key aspect of the regulation of androstanol-metabolizing enzymes is mediated by nuclear receptors, a family of ligand-activated transcription factors. These receptors can either activate or repress the transcription of their target genes, which include a wide array of enzymes involved in steroid metabolism.

The Constitutive Androstane (B1237026) Receptor (CAR; NR1I3) is a notable regulator in this context. In its un-liganded state, CAR is constitutively active. However, certain androstane metabolites, such as androstanol, can act as inverse agonists, binding to CAR and repressing its constitutive activity. mdpi.com This repression can lead to a decrease in the transcription of CAR target genes, which include certain cytochrome P450 enzymes and phase II conjugating enzymes. nih.gov The interaction between androstanol and CAR highlights a feedback mechanism where the steroid metabolite itself can influence the expression of the enzymatic machinery responsible for its clearance.

The Pregnane (B1235032) X Receptor (PXR; NR1I2) also plays a role in the regulation of steroid-metabolizing enzymes. PXR is activated by a wide range of xenobiotics and some endogenous compounds, leading to the induction of genes involved in their metabolism and detoxification. nih.gov There is significant crosstalk between PXR and CAR, with both receptors often regulating an overlapping set of genes, including those encoding HSDs and AKRs.

For instance, the expression of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) isoforms is subject to complex, tissue-specific regulation. nih.gov In Leydig cells of the testes, luteinizing hormone (LH) has been shown to regulate 3β-HSD expression. nih.gov Furthermore, signaling pathways involving cyclic AMP (cAMP) and protein kinase C (PKC) can modulate the transcription of HSD genes. nih.gov

The regulation of Aldo-Keto Reductases (AKRs) is also multifaceted. The expression of AKR1C enzymes, which are key in the reduction of ketosteroids, can be influenced by various signaling pathways. For example, the antioxidant response element (ARE) is found in the promoters of the AKR1C1 and AKR1C2 genes, making their expression responsive to oxidative stress through the Nrf2 transcription factor. nih.gov

The stereoselectivity of these enzymes is a critical factor in determining the biological activity of the resulting metabolites. nih.gov The regulation of these enzymes, therefore, not only controls the rate of metabolism but also the specific stereochemical outcome of the reactions.

Detailed studies have begun to unravel the specific molecular interactions that govern the regulation of these important enzymes.

Key Regulatory Factors of Androstanol Metabolizing Enzymes

| Regulatory Factor | Target Enzyme(s) | Mode of Regulation | Effect on Enzyme Activity/Expression |

| Androstanol | Constitutive Androstane Receptor (CAR) | Inverse Agonism | Repression of CAR's constitutive transcriptional activity. mdpi.com |

| Luteinizing Hormone (LH) | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Transcriptional Regulation | Regulates expression in Leydig cells. nih.gov |

| Cyclic AMP (cAMP) | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Signal Transduction | Can induce gene expression. nih.gov |

| Protein Kinase C (PKC) | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Signal Transduction | Modulates gene expression. nih.gov |

| Nrf2 (via ARE) | Aldo-Keto Reductases (e.g., AKR1C1, AKR1C2) | Transcriptional Activation | Induction of gene expression in response to oxidative stress. nih.gov |

| Xenobiotics (via PXR) | Various HSDs and AKRs | Transcriptional Activation | Induction of genes involved in metabolism and detoxification. nih.gov |

Interactive Data Table: Regulation of Steroid Metabolizing Enzymes

Below is an interactive table summarizing the regulatory inputs for key enzyme families involved in androstanol metabolism.

| Enzyme Family | Key Isoforms | Primary Regulatory Inputs | General Effect |

| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD, 17β-HSD | Hormones (e.g., LH), Second Messengers (e.g., cAMP, PKC), Nuclear Receptors (PXR, CAR) | Tissue-specific and hormonally responsive expression, controlling the interconversion of active and inactive steroids. nih.govnih.govnih.gov |

| Aldo-Keto Reductases (AKRs) | AKR1C1, AKR1C2, AKR1C4 | Nuclear Receptors (PXR, CAR), Oxidative Stress Signals (Nrf2/ARE), Hormones | Regulation of ketosteroid reduction, influencing the balance of potent and weak androgens. mdpi.comnih.gov |

| UDP-Glucuronosyltransferases (UGTs) | UGT1A, UGT2B families | Nuclear Receptors (PXR, CAR), microRNAs | Conjugation of hydroxylated metabolites for excretion, regulated at transcriptional and post-transcriptional levels. nih.gov |

| Sulfotransferases (SULTs) | SULT1A1, SULT2A1 | Nuclear Receptors (PXR, CAR) | Sulfation of steroid metabolites, often leading to their inactivation and enhanced clearance. nih.gov |

Molecular Mechanisms of 8xi,9xi,14xi Androstan 3 Ol Interaction with Biological Targets

Androgen Receptor Binding and Activation Dynamics of Androstanols

The androgen receptor (AR) is a crucial mediator of androgen action in the body. nih.gov The binding of a ligand to the AR's ligand-binding domain (LBD) initiates a series of conformational changes, leading to the recruitment of co-regulator proteins and the modulation of target gene transcription. nih.govnih.gov While this general mechanism is well-established for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), specific data for (8xi,9xi,14xi)-Androstan-3-ol is not available.

Quantitative Assessment of Androgen Receptor Binding Affinity

A critical aspect of understanding a compound's biological activity is the quantitative measurement of its binding affinity to its receptor. This is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). Despite searches for such data for this compound, no specific Ki or IC50 values detailing its binding affinity to the androgen receptor could be located. General studies on other anabolic-androgenic steroids have established a wide range of binding affinities to the AR, but these findings cannot be directly extrapolated to the specific stereochemistry of this compound. nih.gov

Structural Basis for Androstanol-Androgen Receptor Interactions

The precise three-dimensional interaction between a ligand and its receptor determines the specificity and nature of the biological response. researchgate.net Structural analyses, typically through methods like X-ray crystallography, provide insights into the key amino acid residues within the receptor's binding pocket that interact with the ligand. There are no published crystal structures or molecular modeling studies that specifically detail the binding of this compound within the androgen receptor's ligand-binding domain.

Co-regulator Recruitment and Transcriptional Modulation by Androstanol-Bound Receptors

Upon ligand binding, the androgen receptor recruits a host of co-activator or co-repressor proteins that are essential for the subsequent regulation of gene expression. nih.gov The specific conformation adopted by the ligand-bound receptor influences which co-regulators are recruited. There is a lack of research investigating the specific profile of co-regulators recruited by the androgen receptor when bound to this compound, and consequently, its specific effects on transcriptional modulation of androgen-responsive genes are unknown.

Investigation of Non-Androgen Receptor Mediated Molecular Interactions of Androstanols

Beyond the classical interaction with the androgen receptor, some steroid compounds can exert effects through other molecular pathways, including interactions with membrane receptors, ion channels, and enzymes.

Interaction with Membrane Receptors and Ion Channels

Certain neuroactive steroids have been shown to modulate the function of membrane-bound receptors and ion channels, leading to rapid, non-genomic effects. For instance, androsterone (B159326) has been found to interact with GABA(A) receptor channels. However, there is no available data to suggest whether this compound interacts with any specific membrane receptors or ion channels.

Enzymatic Inhibition or Activation by Androstanol Derivatives

Steroidal compounds can sometimes act as inhibitors or activators of various enzymes. For example, some steroids are known to influence the activity of enzymes involved in steroid metabolism. There is currently no scientific literature available that describes any inhibitory or activating effects of this compound on specific enzymes.

Modulation of Neurotransmitter Systems by Androstanol Stereoisomers

Androstanol stereoisomers exert significant influence over neuronal excitability, primarily through their interaction with ligand-gated ion channels. nih.gov Their modulatory effects are most prominently documented within the GABAergic system, but they also have implications for other major neurotransmitter pathways, including the serotonergic and dopaminergic systems.

The primary target for the neuromodulatory actions of many androstanol derivatives is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov These steroids act as allosteric modulators, binding to sites on the receptor distinct from the GABA binding site itself. nih.govnih.gov

Positive Allosteric Modulation: Androstanol derivatives with a 3α-hydroxyl group, such as allopregnanolone, are known to be potent positive allosteric modulators (PAMs) of GABA-A receptors. nih.gov This potentiation enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. nih.govyoutube.com This results in a general dampening of neuronal excitability, contributing to anxiolytic and sedative effects. nih.gov The modulation affects both synaptic receptors that mediate rapid (phasic) inhibition and extrasynaptic receptors responsible for sustained (tonic) inhibition. youtube.comyoutube.com

Receptor Subtype Specificity: The effects of androstanol derivatives can vary depending on the subunit composition of the GABA-A receptor. nih.gov Receptors containing the δ (delta) subunit, which are typically located outside the synapse and mediate tonic inhibition, are particularly sensitive to modulation by neurosteroids. nih.govyoutube.com Studies on androstane (B1237026) analogs, including androstanediol (AD) and androsterone (AN), have shown that while they are weaker modulators compared to pregnane (B1235032) derivatives, their activity is significantly dependent on the presence of the δ-subunit. nih.gov

Negative Allosteric Modulation: In contrast to 3α-hydroxy isomers, steroids with a 3β-hydroxyl group can act as negative allosteric modulators (NAMs), inhibiting GABA-A receptor function. nih.gov This highlights the critical role of stereochemistry in determining the biological effect of these compounds.

Table 1: Modulation of GABA-A Receptor-Mediated Tonic Currents by Androstane Analogs

| Compound | Concentration (µM) | Tonic Current Response (Relative to 3α5α-AP) |

| 3α,5α-Tetrahydroprogesterone (3α5α-AP) | 1 | 1.00 |

| Androstanediol (AD) | 1 | ~0.32 |

| Androsterone (AN) | 1 | ~0.22 |

| Etiocholanolone (ETIO) | 1 | ~0.20 |

| This table summarizes the relative efficacy of androstane neurosteroids in potentiating tonic currents in dentate gyrus granule cells, as reported in structure-activity relationship studies. The responses are normalized to the potentiation induced by 1 µM 3α5α-AP. Data derived from studies on murine models. nih.gov |

While the direct interaction of androstanol derivatives with serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors is less characterized than their effects on GABA-A receptors, their influence on the GABAergic system has significant downstream consequences for these pathways.

Indirect Modulation: GABAergic interneurons form a dense network that regulates the activity of both serotonergic neurons in the dorsal raphe nucleus (DRN) and dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra (SNc). youtube.comnih.gov By modulating the activity of these GABAergic interneurons, neurosteroids can indirectly influence the firing rate and neurotransmitter release of dopamine and serotonin neurons. mdpi.com For example, enhancing GABAergic inhibition of VTA interneurons could lead to a disinhibition of dopamine neurons, potentially increasing dopamine release in projection areas like the nucleus accumbens. mdpi.com

Systemic Interplay: The relationship between these neurotransmitter systems is complex and bidirectional. For instance, the destruction of dopamine pathways has been shown to increase serotonin turnover in the striatum. nih.govnih.gov Conversely, dopamine receptor agonists can increase the firing rates of serotonergic neurons in the DRN. nih.gov Neurosteroids, by acting as systemic modulators of the primary inhibitory network, can fine-tune the balance and interplay between these crucial neurotransmitter systems. This interplay is vital for mood, reward, and executive function. mdpi.com

Structure-Activity Relationship Studies for this compound and Analogs

The biological activity of androstanol is strictly dictated by its three-dimensional structure. Structure-activity relationship (SAR) studies have been pivotal in identifying the key molecular features required for potent modulation of GABA-A receptors. nih.govnih.gov

The D-Ring and C17 Side Chain: The substituent at the C17 position on the D-ring is another key determinant of activity. For many potent neurosteroids, a ketone group or a more complex side chain at this position contributes significantly to binding and efficacy. nih.gov Androstane analogs, which possess a hydroxyl or ketone group at C17, are generally less potent than their pregnane counterparts (which have an acetyl side chain), indicating the importance of this region for optimal receptor interaction. nih.gov

Table 2: Key Structural Features of Androstanol Analogs and Their General Impact on GABA-A Receptor Activity

| Structural Feature | Requirement for Positive Modulation | General Effect on Activity |

| A-Ring Conformation | Reduced A-ring (5α or 5β) | A planar A/B ring junction (5α) is generally preferred for high potency. |

| C3-Hydroxyl Group | 3α-OH configuration | Essential for potentiation; the 3β-OH epimer leads to weak or inhibitory action. nih.gov |

| Steroid Core | Intact polycyclic structure | Provides the necessary scaffold to orient key functional groups. |

| C17 Substituent | Typically a ketone or acetyl group | Influences potency, with larger groups often favoring higher efficacy. nih.gov |

| This table outlines the generalized structure-activity relationships for neuroactive steroids based on extensive research. nih.gov |

Biochemical Significance and Research Directions in Androstanol Biology

Exploration of Endogenous Roles of Androstanols in Steroidogenesis and Homeostasis

Androstanols are key players in the complex symphony of steroidogenesis and are crucial for maintaining homeostasis. These steroid metabolites are synthesized from cholesterol through a series of enzymatic reactions primarily in the gonads and adrenal glands, with further metabolism occurring in peripheral tissues such as the liver, brain, and adipose tissue.

One of the well-documented roles of androstanols is their interaction with the Constitutive Androstane (B1237026) Receptor (CAR). nih.gov Certain 3α-hydroxy, 5α-reduced androstanes act as inverse agonists of CAR, inhibiting its constitutive activity. nih.gov This interaction is stereospecific, highlighting the importance of the three-dimensional structure of the androstanol molecule. nih.gov The inhibition of CAR by androstanols can influence the expression of genes involved in drug and xenobiotic metabolism, as well as energy homeostasis.

Furthermore, androstanols are involved in maintaining germ cell homeostasis and male fertility. Research has shown that the CAR signaling pathway, which can be modulated by androstanols, is crucial for sperm quality. nih.gov Inhibition of CAR has been linked to impaired male fertility due to altered sperm quality, demonstrating the critical role of this receptor and its steroidal ligands in reproductive health. nih.gov The synthesis of androstanol from its precursor, androstenol (B1195071), is a key step in this regulatory pathway. nih.gov

Advanced Methodologies for Studying Androstanol-Mediated Neurobiological Processes

The neurobiological effects of androstanols are a significant area of research. To elucidate these effects, scientists employ a variety of advanced methodologies, from in vitro assays to cutting-edge omics technologies.

In Vitro Neurochemical Assays for Androstanol Activity

In vitro neurochemical assays are fundamental tools for characterizing the activity of androstanols at the molecular and cellular levels. These assays allow researchers to study the direct effects of these compounds on neuronal cells and their components in a controlled environment.

A common approach involves using human neuroblastoma cell lines, such as the LA-N-2 line, which endogenously express key components of the cholinergic system, including choline (B1196258) transporters, choline acetyltransferase (ChAT), muscarinic acetylcholine (B1216132) receptors (mAChR), and acetylcholinesterase (AChE). nih.gov By treating these cells with androstanols, researchers can measure changes in both extracellular and intracellular levels of neurotransmitters like acetylcholine. nih.gov This provides insights into how androstanols may modulate neuronal signaling.

The following table summarizes common in vitro assays used to study androstanol activity:

| Assay Type | Description | Key Parameters Measured |

| Receptor Binding Assays | Measures the affinity and specificity of androstanols for various neuronal receptors (e.g., GABA-A receptors, NMDA receptors). | Dissociation constant (Kd), Inhibitory concentration (IC50) |

| Enzyme Activity Assays | Determines the effect of androstanols on the activity of enzymes involved in neurotransmitter synthesis and metabolism (e.g., AChE, ChAT). | Enzyme kinetics (Vmax, Km), Percentage of inhibition/activation |

| Patch-Clamp Electrophysiology | Records ion flow through single ion channels in neuronal membranes to assess the modulatory effects of androstanols on receptor function. | Channel conductance, Open probability, Mean open time |

| Neurotransmitter Release and Uptake Assays | Quantifies the influence of androstanols on the release and reuptake of neurotransmitters from synaptosomes or cultured neurons. | Amount of neurotransmitter released/taken up |

| Cell Viability and Neuroprotection Assays | Evaluates the ability of androstanols to protect neurons from various insults, such as excitotoxicity or oxidative stress. | Cell survival rate, Levels of apoptotic markers |

These assays provide crucial data on the neuropharmacological profile of androstanols, helping to uncover their mechanisms of action in the central nervous system.

Hypotheses on Androstanol's Involvement in Intracellular Signaling Cascades

Beyond their genomic effects mediated by nuclear receptors, androstanols are hypothesized to be involved in rapid, non-genomic signaling through interactions with cell surface receptors and intracellular signaling cascades.

One major hypothesis centers on the modulation of neurotransmitter receptors, particularly the GABA-A receptor. Androstanols are known to be potent positive allosteric modulators of this receptor, enhancing the effects of the inhibitory neurotransmitter GABA. This action is thought to underlie some of their sedative, anxiolytic, and anticonvulsant effects.

Another area of active investigation is the interaction of androstanols with intracellular signaling pathways, such as the Akt-Foxo1 pathway. nih.gov Research on the Constitutive Androstane Receptor (CAR) has highlighted interactions among CAR, Akt, Foxo1, and histone acetylation, suggesting that androstanols, as modulators of CAR, can influence these critical signaling nodes. nih.gov These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, and survival.

Furthermore, it is proposed that androstanols may influence intracellular calcium levels and activate various protein kinases, leading to downstream effects on gene expression and cellular function. These rapid signaling events are thought to be mediated by putative membrane-bound steroid receptors, the identity of which is still under investigation.

Future Perspectives in Androstanol Research: Systems Biology and Integrated Approaches

The future of androstanol research lies in the integration of multiple disciplines and technologies to build a comprehensive understanding of their biological roles. A systems biology approach, which combines experimental data from various omics platforms with computational modeling, will be crucial for unraveling the complex network of interactions involving androstanols. nih.gov

By integrating transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of androstanol-regulated pathways. frontiersin.orgresearchgate.net These models can then be used to predict the physiological consequences of altered androstanol levels and to identify novel targets for therapeutic intervention.

Future research will also focus on:

Identifying and characterizing novel androstanol receptors , both nuclear and membrane-bound.

Elucidating the precise molecular mechanisms underlying the neuroprotective and procognitive effects of certain androstanols.

Investigating the role of androstanols in various pathological conditions , including neurodegenerative diseases, psychiatric disorders, and metabolic syndrome.

Developing selective androstanol-based ligands that can target specific receptor subtypes or signaling pathways, offering the potential for more targeted and effective therapies.

Through the application of these integrated and forward-thinking approaches, the scientific community will continue to unlock the full therapeutic and biological potential of the androstanol class of steroids.

Q & A

Q. What are the standard synthetic routes for (8xi,9xi,14xi)-Androstan-3-ol, and how do stereochemical considerations influence yield?

The synthesis of this compound often involves reduction or hydroxylation of precursor androstane derivatives. For example, 5α-Androstan-3β-ol (a structural analog) is synthesized via catalytic hydrogenation of Δ⁵-steroids like dehydroepiandrosterone (DHEA) using palladium or platinum catalysts . Stereochemical outcomes depend on reaction conditions (e.g., solvent polarity, catalyst type), with axial vs. equatorial hydroxyl group formation affecting purity. Column chromatography (silica gel, hexane/ethyl acetate gradients) is typically used to isolate stereoisomers. Validate configurations via - and -NMR, comparing coupling constants and chemical shifts to reference spectra .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Key techniques include:

- Mass spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 276 for C₁₉H₃₂O) and fragmentation patterns indicative of the androstane backbone .

- Nuclear Magnetic Resonance (NMR): -NMR distinguishes axial (C3-OH) vs. equatorial configurations (e.g., C3-OH δ ~70 ppm for equatorial vs. δ ~72 ppm for axial in analogous steroids) .

- Infrared (IR) spectroscopy: Hydroxyl stretching (3200–3600 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) confirm alcohol functionality .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Handling: Use PPE (nitrile gloves, lab coat) and fume hoods to minimize inhalation/contact. Avoid dust formation (risk of respiratory irritation, H335) .

- Waste disposal: Incinerate via licensed hazardous waste contractors due to potential bioactivity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogs be resolved in pharmacological studies?

Discrepancies often arise from:

- Impurity profiles: Use HPLC-PDA (e.g., C18 column, acetonitrile/water gradient) to quantify contaminants like diastereomers or oxidation byproducts .

- Receptor specificity: Employ competitive binding assays (e.g., androgen receptor vs. glucocorticoid receptor) with radiolabeled ligands (³H-testosterone) to assess selectivity .

- Metabolic stability: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to evaluate first-pass effects .

Q. What experimental strategies optimize the enantiomeric purity of this compound during synthesis?

- Chiral auxiliaries: Introduce temporary directing groups (e.g., Evans oxazolidinones) to control hydroxylation stereochemistry .

- Enzymatic resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester intermediates of undesired enantiomers .

- Crystallization-induced diastereomer resolution: Co-crystallize with chiral acids (e.g., tartaric acid) to separate diastereomeric salts .

Q. How do researchers address low recovery rates of this compound in lipidomic studies?

- Extraction optimization: Use sequential solvent systems (e.g., dichloromethane/methanol 2:1 v/v) with internal standards (5α-androstan-3-ol) to correct for matrix effects .

- Derivatization: Convert hydroxyl groups to trimethylsilyl (TMS) ethers using BSTFA + 1% TMCS to enhance GC-MS volatility and sensitivity .

- Ion suppression mitigation: Dilute samples 1:10 with mobile phase (0.1% formic acid in acetonitrile) to reduce matrix interference in LC-MS .

Q. What computational approaches predict the metabolic pathways of this compound?

- Docking simulations: Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4, CYP17) and predict hydroxylation/oxidation sites .

- QSAR modeling: Train models on steroid databases to correlate structural descriptors (logP, polar surface area) with metabolic clearance rates .

- Machine learning: Apply Random Forest or neural networks to predict Phase II conjugation (glucuronidation/sulfation) using open-source ADMET datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.